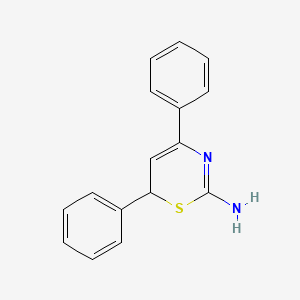

6H-1,3-Thiazin-2-amine, 4,6-diphenyl-

CAS No.: 145353-38-4

Cat. No.: VC4083121

Molecular Formula: C16H14N2S

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 145353-38-4 |

|---|---|

| Molecular Formula | C16H14N2S |

| Molecular Weight | 266.4 g/mol |

| IUPAC Name | 4,6-diphenyl-6H-1,3-thiazin-2-amine |

| Standard InChI | InChI=1S/C16H14N2S/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,15H,(H2,17,18) |

| Standard InChI Key | DECPAAQMLGSSCC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2C=C(N=C(S2)N)C3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)C2C=C(N=C(S2)N)C3=CC=CC=C3 |

Introduction

Molecular Structure and Chemical Properties

Core Structural Features

The compound’s molecular formula, , corresponds to a thiazine ring system—a six-membered heterocycle containing one sulfur and one nitrogen atom. The phenyl groups at positions 4 and 6 introduce steric bulk and lipophilicity, which may influence its pharmacokinetic behavior . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data confirm the presence of key functional groups, including the amine (-NH) at position 2 and sulfur-containing thiazine ring .

Table 1: Molecular and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 266.4 g/mol | |

| IUPAC Name | 4,6-Diphenyl-6H-1,3-thiazin-2-amine | |

| Density | Not reported | |

| Boiling Point | Not reported |

Spectroscopic Characterization

IR spectra of related thiazine derivatives reveal absorption bands at 1637 cm (amide C=O stretch), 2369 cm (C-S-C stretching), and 1600 cm (C=N vibration), which align with the compound’s functional groups . -NMR data for analogous structures show aromatic proton resonances between δ 6.94–7.94 ppm and distinct signals for the thiazine ring’s methylene group (δ 4.42 ppm) .

Synthesis and Characterization

General Synthetic Pathways

While explicit synthetic routes for 6H-1,3-Thiazin-2-amine, 4,6-diphenyl- remain sparsely documented, methodologies for analogous thiazines involve cyclization reactions using sulfur-containing precursors. For example, Claisen-Schmidt condensation of aldehydes with acetophenone derivatives forms chalcone intermediates, which subsequently react with thiourea to yield thiazine cores . Microwave-assisted synthesis has been proposed to enhance reaction efficiency, though experimental validation for this compound is pending.

Key Reaction Steps

-

Chalcone Formation: Base-catalyzed condensation of substituted benzaldehydes with acetophenone generates α,β-unsaturated ketones .

-

Thiazine Cyclization: Treatment of chalcones with thiourea in acidic or basic conditions facilitates ring closure, incorporating sulfur and nitrogen into the heterocycle .

-

Functionalization: Subsequent reactions with quinazolinone derivatives via amide linkages yield hybrid structures with enhanced bioactivity .

Table 2: Representative Synthetic Intermediates

Applications in Medicinal Chemistry and Materials Science

Drug Development

The dual phenyl-thiazine structure serves as a scaffold for designing kinase inhibitors and antimicrobial agents. Its planar aromatic system enables π-π stacking interactions with protein binding pockets, a feature exploited in rational drug design .

Materials Science

Thiazine derivatives have been explored as organic semiconductors due to their conjugated π-systems. The phenyl groups may stabilize charge transport, making the compound a candidate for organic field-effect transistors (OFETs).

Comparative Analysis with Related Thiazine Derivatives

Structural Analogues

-

4H-1,3-Thiazine: Lacks phenyl substituents but shows antimicrobial activity.

-

Benzothiazine: Incorporates a fused benzene ring, enhancing analgesic effects.

Table 3: Comparison of Thiazine Derivatives

| Compound | Key Features | Bioactivity |

|---|---|---|

| 6H-1,3-Thiazin-2-amine | Dual phenyl groups | Anticancer, AChE inhibition |

| 4H-1,3-Thiazine | Simple thiazine ring | Antimicrobial |

| Benzothiazine | Fused benzene-thiazine | Analgesic |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume